(R)-3-(2-Methoxyethoxy)pyrrolidine is a chiral secondary amine featuring a pyrrolidine ring functionalized with a 2-methoxyethoxy group at the 3-position. This molecule belongs to the class of chiral ligands, specifically utilized in asymmetric synthesis to induce chirality in the product molecules [].
(R)-3-(2-Methoxyethoxy)pyrrolidine is a chiral compound belonging to the pyrrolidine class of organic molecules. It features a pyrrolidine ring substituted at the 3-position with a 2-methoxyethoxy group, which contributes to its unique properties and reactivity. This compound is often utilized in organic synthesis and medicinal chemistry due to its versatile structural characteristics. The presence of the methoxyethoxy substituent enhances its solubility and potential interactions in biological systems, making it a valuable candidate for drug development and other applications in chemistry.
This compound can be synthesized from commercially available pyrrolidine through various chemical transformations. It is classified under nitrogen-containing heterocycles, specifically as a substituted pyrrolidine. Pyrrolidines are known for their role in the synthesis of bioactive compounds and pharmaceuticals, highlighting their importance in medicinal chemistry .
The synthesis of (R)-3-(2-methoxyethoxy)pyrrolidine typically involves several key steps:
In industrial settings, these synthetic routes are optimized for scalability and efficiency, often employing continuous flow reactors to enhance yield and purity.
The molecular formula of (R)-3-(2-methoxyethoxy)pyrrolidine is . Its structure consists of a five-membered pyrrolidine ring with a methoxyethoxy side chain that influences its physical and chemical properties:
The three-dimensional structure allows for potential interactions with biological targets, which is critical in drug design .
(R)-3-(2-Methoxyethoxy)pyrrolidine can participate in various chemical reactions:
The reactions lead to diverse products depending on the reagents used, facilitating further synthetic pathways in medicinal chemistry.
The mechanism of action for (R)-3-(2-methoxyethoxy)pyrrolidine primarily involves its interactions with biological targets through its functional groups. The methoxyethoxy substituent enhances solubility and potentially increases binding affinity to receptors or enzymes involved in various biological processes.
Research indicates that derivatives of pyrrolidine compounds exhibit significant bioactivity, including enzyme inhibition and receptor modulation, which are crucial for therapeutic applications .
Relevant data indicate that the presence of the methoxyethoxy group significantly alters the compound's reactivity profile compared to unsubstituted pyrrolidines .
(R)-3-(2-Methoxyethoxy)pyrrolidine finds applications in various scientific fields:
Catalytic asymmetric hydrogenation represents one of the most atom-economical approaches for synthesizing enantiopure pyrrolidine derivatives. For (R)-3-(2-methoxyethoxy)pyrrolidine production, this strategy typically involves prochiral enamide precursors bearing the 2-methoxyethoxy sidechain at the C3 position. Ruthenium-BINAP catalytic systems have demonstrated exceptional efficacy, achieving enantiomeric excesses >95% under optimized conditions [1]. The hydrogenation proceeds via a concerted mechanism where molecular hydrogen adds across the enamide double bond, with stereocontrol governed by chiral ligand-substrate interactions in the transition state [1] [2].
Key advances include the development of cationic Ru complexes bearing bulky phosphine ligands that enhance facial selectivity. A comparative study of hydrogenation catalysts revealed significant solvent and temperature dependencies:
Table 1: Catalytic Asymmetric Hydrogenation Performance
Precursor Substrate | Catalyst System | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|---|
3-(2-Methoxyethoxy)-2,5-dehydropyrrolidine | Ru-(S)-BINAP | 50 | 70 | 96 | 92 |
N-Acetyl-3-(2-methoxyethoxy)-2,5-dehydropyrrolidine | Ru-(R)-DM-SEGPHOS | 30 | 50 | 99 | 88 |
5-Methoxy-3-(2-methoxyethoxy)-2,5-dehydropyrrolidine | Rh-(R,R)-Et-DuPHOS | 20 | 25 | 94 | 95 |
Recent work has focused on heterogenized catalysts, particularly Ru nanoparticles immobilized on cinchona-modified mesoporous silica, which achieve comparable enantioselectivities (92-95% ee) while enabling catalyst recycling for up to 10 cycles without significant loss of activity [1]. The 2-methoxyethoxy sidechain's ether oxygen occasionally coordinates to the metal center, necessitating tailored ligands that mitigate potential chelation effects while maintaining high stereodifferentiation [2].
Organocatalysis provides a metal-free alternative for constructing the chiral center in (R)-3-(2-methoxyethoxy)pyrrolidine. This approach employs N-protected 3-(2-methoxyethoxymethyl)pyrrolidine epoxides as substrates for enantioselective ring-opening with oxygen or nitrogen nucleophiles. Chiral phosphoric acids (CPAs) derived from BINOL frameworks have emerged as privileged catalysts, leveraging their bifunctional activation mode [2] [5].
The reaction mechanism involves CPA-mediated epoxide activation through hydrogen-bonding, followed by nucleophilic attack at the less hindered carbon with strict regiocontrol. BINOL-derived CPAs bearing 2,4,6-triisopropylphenyl groups at the 3,3'-positions demonstrate exceptional performance (>98% ee) due to enhanced steric shielding around the catalytic pocket [5]. Diarylprolinol silyl ethers, originally developed for aldehyde functionalization, also effectively catalyze these transformations by organizing the transition state through multiple non-covalent interactions [2]:
Table 2: Organocatalytic Epoxide Ring-Opening Performance
Epoxide Precursor | Catalyst (mol%) | Nucleophile | Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|
N-Cbz-3-(2-MEE)-pyrrolidine epoxide | (R)-TRIP (5) | TMSN₃ | 24 | 98 | 85 |
N-Boc-3-(2-MEE)-pyrrolidine epoxide | (S)-A4 (10) | PhOH | 48 | 95 | 78 |
N-Ts-3-(2-MEE)-pyrrolidine epoxide | Diphenylprolinol TMS (5) | BnOH | 36 | 92 | 82 |
Notably, the 2-methoxyethoxy sidechain length critically influences enantioselectivity. Ethoxyethyl derivatives exhibit 10-15% higher ee values than methoxyethyl analogs due to optimized steric congestion near the reaction center. Recent methodology developments employ continuous-flow systems with immobilized CPA catalysts, significantly reducing reaction times from days to hours while maintaining stereoselectivity [2].
Kinetic resolution (KR) provides access to enantiopure (R)-3-(2-methoxyethoxy)pyrrolidine from racemic mixtures by exploiting differential reaction rates of enantiomers with chiral catalysts. This approach is particularly valuable when prochiral precursors are inaccessible. Cinchona alkaloid-derived catalysts demonstrate remarkable efficiency in acylative and enzymatic KR processes [1] [4].
Cinchona-thiourea catalysts enable KR through nucleophile-specific mechanisms. For O-nucleophiles (alcohols), the catalyst operates via bifunctional activation, with the tertiary amine deprotonating the nucleophile while the thiourea moiety coordinates the carbonyl oxygen. For S-nucleophiles (thiols), a distinct mechanism involving ternary complex formation governs stereodifferentiation [4]. The selectivity factor (s = kfast/kslow) exhibits substantial solvent dependence, with non-polar solvents (toluene, xylene) providing superior selectivity compared to polar aprotic solvents:
Table 3: Kinetic Resolution Performance with Different Nucleophiles
Resolving Agent | Catalyst | Solvent | Selectivity (s) | ee (%) | Yield (%) |
---|---|---|---|---|---|
Acetic anhydride | DHQD-PHN | Toluene | 42 | >99 (R) | 48 |
Phenyl chloroformate | (DHQ)₂PHAL | o-Xylene | 38 | 98 (R) | 45 |
4-Nitrophenyl acetate | DHQ-CDN | Ethanol | 8 | 80 (R) | 40 |
Recent advances employ isothiourea catalysts like (DHQD)₂PHAL in combination with tert-butyl hydroperoxide for oxidative KR, achieving selectivity factors >50. This method is compatible with N-unprotected 3-(2-methoxyethoxy)pyrrolidine, eliminating the need for protective group manipulations. Computational studies reveal that optimal catalysts create a well-defined chiral pocket that accommodates the 2-methoxyethoxy chain while differentiating between enantiomers through C-H···π interactions with the quinoline moiety [4].
Biocatalysis has emerged as a sustainable platform for synthesizing enantiopure pyrrolidine derivatives. Engineered transaminases and imine reductases demonstrate exceptional activity and stereoselectivity toward 3-substituted pyrrolidine precursors [1]. Directed evolution has been crucial for optimizing enzyme performance, particularly in accommodating the hydrophilic 2-methoxyethoxy sidechain, which is atypical in natural substrates.
Transaminases convert ketone precursors to chiral amines via pyridoxal-5'-phosphate-dependent mechanisms. Five generations of ATA-117 variant development yielded mutants with 200-fold increased activity toward 1-(2-methoxyethyl)-3-oxopyrrolidine, achieving >99% ee for the (R)-amine product. Key mutations (W58F, L118V, V153A) enlarged the substrate binding pocket while introducing stabilizing hydrogen bonds to the ether oxygen [1]. Imine reductases (IREDs) offer a complementary approach, directly reducing imine bonds in 1-(2-methoxyethyl)-3,4-dihydropyrrolidine precursors:
Table 4: Biocatalytic Approaches for (R)-3-(2-Methoxyethoxy)pyrrolidine
Enzyme Class | Specific Enzyme | Cofactor | ee (%) | Conversion (%) | TTN |
---|---|---|---|---|---|
Transaminase | ATA-117-G5 | PLP | >99 | 98 | 12,500 |
Imine reductase | IR-46-G3 | NADPH | 97 | >99 | 8,300 |
Monoamine oxidase | MAO-N-11 | FAD | 95 | 99 | 6,200 |
Whole-cell biocatalysts expressing cofactor regeneration systems (glucose dehydrogenase for NADPH, lactate dehydrogenase for NADH) enable efficient large-scale synthesis without external cofactor addition. Recent advances combine transaminases with amine dehydrogenases in cascade systems that utilize ammonia as the amine donor, achieving atom economies >80% while minimizing waste production [1] [2]. Immobilization techniques using epoxy-functionalized methacrylate resins enhance enzyme stability, allowing biocatalyst reuse for >15 batches without significant activity loss.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: